molecular formula C15H19NO B1522683 1,2,2,4,7-Pentamethyl-1,2-dihydroquinoline-6-carbaldehyde CAS No. 1242823-56-8

1,2,2,4,7-Pentamethyl-1,2-dihydroquinoline-6-carbaldehyde

Cat. No.: B1522683
CAS No.: 1242823-56-8
M. Wt: 229.32 g/mol
InChI Key: JGEOKZXKUZEPQD-UHFFFAOYSA-N
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Description

1,2,2,4,7-Pentamethyl-1,2-dihydroquinoline-6-carbaldehyde: is a chemical compound with the molecular formula C15H19NO and a molecular weight of 229.32 g/mol . It is characterized by its unique structure, which includes a quinoline ring substituted with multiple methyl groups and an aldehyde functional group. This compound is primarily used in research settings and is not intended for human use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,2,4,7-Pentamethyl-1,2-dihydroquinoline-6-carbaldehyde typically involves the following steps:

    Formation of the Quinoline Ring: The quinoline ring is synthesized through a series of cyclization reactions involving appropriate precursors.

    Methylation: The quinoline ring is then methylated at specific positions to introduce the methyl groups.

    Introduction of the Aldehyde Group:

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk .

Chemical Reactions Analysis

Types of Reactions

1,2,2,4,7-Pentamethyl-1,2-dihydroquinoline-6-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2,2,4,7-Pentamethyl-1,2-dihydroquinoline-6-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, although it is not used clinically.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,2,2,4,7-Pentamethyl-1,2-dihydroquinoline-6-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The methyl groups may also influence the compound’s hydrophobicity and its ability to interact with lipid membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,2,4,7-Pentamethyl-1,2-dihydroquinoline-6-carbaldehyde is unique due to the presence of both multiple methyl groups and an aldehyde functional group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for research applications .

Properties

IUPAC Name

1,2,2,4,7-pentamethylquinoline-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO/c1-10-6-14-13(7-12(10)9-17)11(2)8-15(3,4)16(14)5/h6-9H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGEOKZXKUZEPQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C=O)C(=CC(N2C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,2,2,4,7-Pentamethyl-1,2-dihydroquinoline-6-carbaldehyde

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